Bromobenzene-2, 3-oxide belongs to the class of organic compounds known as epoxides. Epoxides are compounds containing a cyclic ether with three ring atoms(one oxygen and two carbon atoms). Bromobenzene-2, 3-oxide is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa).
Bromobenzene-2,3-oxide
CAS No.: 71942-12-6
Cat. No.: VC1762238
Molecular Formula: C6H5BrO
Molecular Weight: 173.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71942-12-6 |
|---|---|
| Molecular Formula | C6H5BrO |
| Molecular Weight | 173.01 g/mol |
| IUPAC Name | 2-bromo-7-oxabicyclo[4.1.0]hepta-2,4-diene |
| Standard InChI | InChI=1S/C6H5BrO/c7-4-2-1-3-5-6(4)8-5/h1-3,5-6H |
| Standard InChI Key | RLBVUCNBWFGERE-UHFFFAOYSA-N |
| SMILES | C1=CC2C(O2)C(=C1)Br |
| Canonical SMILES | C1=CC2C(O2)C(=C1)Br |
Introduction
Chemical Identity and Structure
Bromobenzene-2,3-oxide belongs to the class of organic compounds known as epoxides, characterized by a cyclic ether with three ring atoms (one oxygen and two carbon atoms). The compound features a bromine atom attached to a benzene ring with an epoxide functional group at the 2,3-position.
Identification Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₅BrO |
| CAS Number | 71942-12-6 |
| IUPAC Name | 2-bromo-7-oxabicyclo[4.1.0]hepta-2,4-diene |
| Traditional IUPAC Name | Bromobenzene 2,3-oxide |
| InChI Key | RLBVUCNBWFGERE-UHFFFAOYSA-N |
| InChI | InChI=1S/C6H5BrO/c7-4-2-1-3-5-6(4)8-5/h1-3,5-6H |
| SMILES | BrC1=CC=CC2OC12 |
Chemical Classification
| Classification Level | Category |
|---|---|
| Kingdom | Organic compounds |
| Super Class | Organoheterocyclic compounds |
| Class | Epoxides |
| Direct Parent | Epoxides |
| Molecular Framework | Aliphatic heteropolycyclic compounds |
Physical and Chemical Properties
The physical and chemical properties of bromobenzene-2,3-oxide determine its behavior in biological systems and its potential for interaction with cellular components.
Physical Properties
Spectral Properties and Identification
Bromobenzene-2,3-oxide can be identified through various spectroscopic techniques, with mass spectrometry showing characteristic isotope patterns due to bromine. The compound exhibits distinct collision cross-section values for various adducts, which can be utilized for its detection in complex matrices.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 172.95966 | 117.3 |
| [M+Na]⁺ | 194.94160 | 123.4 |
| [M+NH₄]⁺ | 189.98620 | 124.5 |
| [M+K]⁺ | 210.91554 | 124.7 |
| [M-H]⁻ | 170.94510 | 125.5 |
| [M+Na-2H]⁻ | 192.92705 | 123.9 |
| [M]⁺ | 171.95183 | 120.5 |
| [M]⁻ | 171.95293 | 120.5 |
Metabolic Formation and Significance
Bromobenzene-2,3-oxide is primarily formed through the metabolic oxidation of bromobenzene via the hepatic mixed-function oxygenase system. This metabolic activation represents a critical step in the biotransformation of bromobenzene.
Metabolic Pathway
Bromobenzene undergoes hepatic metabolism to form reactive intermediates, including both 2,3- and 3,4-bromobenzene epoxides. These epoxides can subsequently bind to cellular macromolecules, potentially leading to cytotoxicity. The isolation of premercapturic acid metabolites derived from bromobenzene-2,3-oxide from rat urine confirms that this compound is a discrete metabolite rather than merely a hypothetical intermediate .
Enzymatic Interactions
Several enzymes are known to interact with bromobenzene-2,3-oxide, playing roles in both its formation and detoxification:
Toxicological Properties
The toxicological significance of bromobenzene-2,3-oxide stems from its ability to form covalent adducts with cellular macromolecules, potentially leading to cellular damage.
Binding to Macromolecules
Research has demonstrated that bromobenzene-2,3-oxide binds covalently to various proteins, which may contribute to its cytotoxicity profile. Comparative studies have revealed distinct differences between bromobenzene-2,3-oxide and bromobenzene-3,4-oxide in terms of their stability and reactivity with cellular components .
The 2,3-oxide exhibits greater stability than the 3,4-isomer, allowing it to leave the microsomal protein compartment and bind to soluble proteins like hemoglobin. In contrast, the more reactive 3,4-epoxide tends to bind covalently to microsomal proteins at its site of synthesis .
Premercapturic Acid Metabolites
The metabolism of bromobenzene-2,3-oxide leads to the formation of distinctive premercapturic acid metabolites, which serve as biomarkers of exposure and metabolism.
Characteristic Metabolites
A specific premercapturic acid metabolite derived from bromobenzene-2,3-oxide has been isolated from the urine of β-naphthoflavone-induced rats and identified as S-(2-hydroxy-3-bromocyclohexa-3,5-dienyl)-N-acetylcysteine . This finding provides concrete evidence for the formation of bromobenzene-2,3-oxide as a discrete metabolite in vivo.
Comparative Metabolism
Studies have shown that the 3,2-premercapturic acid metabolite is detected only in the urine of β-naphthoflavone-induced animals, whereas the 3,4- and 4,3-premercapturic acids are detected in the urine of untreated as well as phenobarbital- and β-naphthoflavone-induced animals . This suggests differential metabolism of bromobenzene depending on the induction status of the metabolizing enzymes.
Dehydration Behavior
Acid dehydration of bromobenzene 3,2-premercapturic acid yields both ortho- and meta-bromophenylmercapturic acids, whereas base dehydration produces only meta-bromophenylmercapturic acid. This indicates that these premercapturic acids dehydrate through different mechanisms depending on the conditions :
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Acid dehydration may involve a shift of sulfur in the 3,2-premercapturic acid
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Base dehydration appears to proceed by direct elimination without rearrangement
Synthesis Considerations
While bromobenzene-2,3-oxide is primarily known as a metabolite formed in biological systems, its synthesis could theoretically follow routes similar to those used for related compounds.
Analytical Considerations
The detection and quantification of bromobenzene-2,3-oxide in biological samples and reaction mixtures require specialized analytical techniques.
Identification Techniques
Several analytical methods can be employed for the identification and characterization of bromobenzene-2,3-oxide:
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Mass spectrometry showing characteristic isotopic patterns due to bromine
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Nuclear magnetic resonance spectroscopy (¹H and ¹³C NMR)
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Chromatographic techniques including HPLC and GC-MS
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Chemical degradation followed by analysis of the resulting products
Structural Characterization
Structural characterization of bromobenzene-2,3-oxide and its metabolites has been accomplished through:
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Fast atom bombardment (FAB) mass spectrometry
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¹H NMR spectroscopy
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Chemical degradation studies
Research Significance and Applications
Bromobenzene-2,3-oxide has significant importance in various research contexts, particularly in toxicological and metabolic investigations.
Toxicological Model
The compound serves as a valuable model for studying:
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Mechanisms of xenobiotic-induced hepatotoxicity
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Structure-activity relationships in epoxide toxicity
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Protein adduct formation and its consequences
Metabolic Pathway Elucidation
Research on bromobenzene-2,3-oxide has contributed significantly to:
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